![molecular formula C9H8N2O3 B2924188 3,6-dihydroxy-2-methylquinazolin-4(3H)-one CAS No. 1322604-74-9](/img/structure/B2924188.png)
3,6-dihydroxy-2-methylquinazolin-4(3H)-one
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Overview
Description
3,6-Dihydroxy-2-methylquinazolin-4(3H)-one (DHQ) is a heterocyclic compound that has been studied extensively in the scientific community. DHQ has a wide range of applications, from being used as a precursor for other compounds, to having potential medicinal applications.
Scientific Research Applications
Antioxidant Properties
The compound exhibits significant antioxidant properties, which are crucial in scavenging free radicals that can cause oxidative stress leading to cellular damage. Studies have shown that derivatives of this compound can effectively scavenge various radicals like ABTS˙+, DPPH, and galvinoxyl radicals . This property is particularly valuable in the development of new antioxidants that can be used to protect against oxidative stress-related diseases.
Pharmaceutical Applications
Quinazolinone derivatives are known for their broad spectrum of pharmacological activities. The compound has potential medicinal properties and is being explored for its use in various therapeutic areas. It could be a candidate for developing new drugs with antitumor, antibacterial, antifungal, and antihypertensive effects .
Biological Activity
The structure of quinazolinones is associated with a wide range of biological activities. This particular compound, with its hydroxyl and methyl groups, may interact with biological targets in unique ways, leading to potential applications in drug discovery and development .
Catalysis in Organic Synthesis
In the field of green chemistry, the compound has been used as a catalyst for the synthesis of other quinazolinone derivatives. Its role in facilitating reactions under mild conditions makes it an asset in the synthesis of complex molecules .
Analytical Chemistry
As a reference standard, this compound can be used in analytical chemistry to help identify and quantify the presence of similar compounds in various samples. Its well-defined structure and properties make it an ideal standard for comparison in chromatographic or spectroscopic analyses .
Mechanism of Action
Target of Action
Similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been shown to exhibit significant inhibitory potential against α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates, and their inhibition can help manage blood glucose levels, particularly in the context of diabetes .
Mode of Action
It’s worth noting that similar compounds, such as dihydroquinazolin-4(1h)-one derivatives, have been found to exhibit competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase . This suggests that these compounds may bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates .
Biochemical Pathways
Given the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may impact carbohydrate metabolism, specifically the breakdown of complex carbohydrates into simpler sugars .
Result of Action
Based on the potential inhibitory effects on α-amylase and α-glucosidase, it can be inferred that this compound may help regulate blood glucose levels by slowing down the breakdown of carbohydrates .
properties
IUPAC Name |
3,6-dihydroxy-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-10-8-3-2-6(12)4-7(8)9(13)11(5)14/h2-4,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHNGGVFROMDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dihydroxy-2-methylquinazolin-4(3H)-one |
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